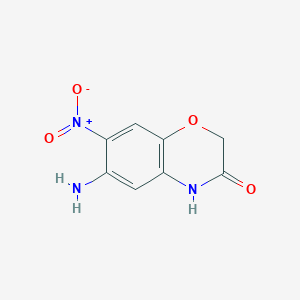

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinoid derivative characterized by a bicyclic structure comprising a benzene ring fused with an oxazine ring. The compound features an amino group at position 6 and a nitro group at position 7 (Figure 1). This substitution pattern distinguishes it from other benzoxazinoids, which typically carry hydroxyl, methoxy, or methyl groups at these positions .

Properties

IUPAC Name |

6-amino-7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMPWBSPQZCXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one can be synthesized through several methods. One common approach involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a solvent like butanone . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazinone structure.

Industrial Production Methods

Industrial production of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation of the amino group can produce nitroso or nitro derivatives .

Scientific Research Applications

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The amino and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazinoids

Structural Features and Substitution Patterns

Benzoxazinoids share a core 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold but differ in substituents at positions 2, 4, 6, and 5. Key analogs and their substituents are summarized in Table 1.

Table 1: Structural Comparison of Benzoxazinoids

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| 6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | 6-NH₂, 7-NO₂ | Amino, Nitro |

| DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one) | 2-OH, 4-OH | Hydroxyl |

| DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one) | 2-OH, 4-OH, 7-OCH₃ | Hydroxyl, Methoxy |

| HBOA (2-Hydroxy-1,4-benzoxazin-3-one) | 2-OH | Hydroxyl |

| HMBOA (2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one) | 2-OH, 7-OCH₃ | Hydroxyl, Methoxy |

| BONC-001 (2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one) | 2-OH | Hydroxyl |

| 6-Chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | 6-Cl, 7-SO₂-piperazine | Chloro, Sulfonamide |

Sources :

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is strongly electron-withdrawing, which contrasts with the electron-donating hydroxyl or methoxy groups in DIBOA, DIMBOA, and HMBOA. This difference likely impacts redox activity and binding to biological targets .

- Amino Group: The presence of an amino group at position 6 is rare among natural benzoxazinoids, which more commonly feature hydroxyl or methoxy groups. This substitution may enhance solubility or enable novel interactions with enzymes like topoisomerase I .

Anticancer Potential

- Topoisomerase I Inhibition: Derivatives of 3,4-dihydro-2H-1,4-benzoxazin-3-one, such as BONC-001 (IC₅₀ = 18 µM), have shown catalytic inhibition of human topoisomerase I (hTopo I), a target for anticancer drugs like camptothecin. The nitro and amino groups in 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one could modulate DNA intercalation or enzyme binding .

- DIBOA and DIMBOA : These compounds inhibit cancer cell proliferation (e.g., DU145 prostate cancer cells) via oxidative stress induction and metabolic disruption. However, their hydroxyl groups limit bioavailability compared to the nitro-substituted analog .

Antimicrobial and Plant Defense Roles

- Natural Benzoxazinoids: DIBOA and DIMBOA are produced by wheat and maize as defense compounds against pathogens and herbivores. Their hydroxyl groups facilitate redox cycling, generating reactive oxygen species (ROS) .

Biological Activity

6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (C8H7N3O4) is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an oxazine ring fused with a benzene ring and contains both amino and nitro functional groups. It can be synthesized via various methods, including the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base like sodium bicarbonate.

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Method 1 | o-Aminophenol + Chloroacetyl Chloride | Base: NaHCO3, Solvent: Butanone |

| Method 2 | [Other methods not specified] | [Conditions not specified] |

Biological Activities

6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits several pharmacological properties:

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial effects. In vitro studies demonstrate its activity against various bacterial strains, suggesting it could serve as a lead compound for antibiotic development .

Anticonvulsant Activity

A related study evaluated the anticonvulsant properties of benzoxazine derivatives. One derivative showed significant efficacy in the maximal electroshock test (MES), highlighting the potential of benzoxazine compounds in treating epilepsy .

The biological activity of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is attributed to its interaction with specific molecular targets. The amino and nitro groups enhance its reactivity and binding affinity to enzymes and receptors, modulating their activity.

Case Studies

- Anticonvulsant Study : A study on 7-benzylamino derivatives demonstrated that certain modifications to the benzoxazine structure could enhance anticonvulsant activity. The most potent derivative achieved an ED50 value of 31.7 mg/kg in the MES test .

- Antimicrobial Testing : In a comprehensive evaluation of various synthesized alkaloids, 6-amino-7-nitro derivatives showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating strong antibacterial properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, it is beneficial to compare it with other related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | Lacks nitro group | Reduced reactivity |

| 7-Fluoro-6-nitro-2H-benzoxazin-3(4H)-one | Contains fluorine | Altered chemical properties |

| 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-benzopyran] | Different substituents | Varies in function |

Q & A

Basic: What synthetic routes are recommended for preparing 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one?

Methodological Answer:

The synthesis typically involves cyclization of substituted o-aminophenol derivatives with nitro-containing precursors. For example, reacting 2-amino-4-nitrophenol with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) under reflux conditions can yield the benzoxazine core. Key steps include:

- Nitro Group Introduction : Electrophilic nitration at the 7-position requires careful control of reaction conditions (e.g., nitric acid/sulfuric acid mixtures) to avoid over-nitration.

- Cyclization : Base-mediated intramolecular cyclization forms the benzoxazinone ring.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity .

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and reaction pathways. For example:

- Reaction Mechanism Analysis : Calculate activation energies for cyclization steps to identify rate-limiting stages.

- Solvent Effects : Use COSMO-RS models to screen solvent systems that enhance yield and selectivity.

- Nitro Group Reactivity : Simulate electronic effects of the nitro substituent on ring stability and regioselectivity.

Experimental validation via small-scale trials (e.g., varying temperature, solvent polarity) is critical to confirm computational predictions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, NH2 groups at δ 5.0–6.0 ppm) and confirm ring substitution patterns.

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., NH···O interactions) for structural validation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables.

- SAR Analysis : Compare structural analogs (e.g., nitro vs. chloro substituents) to identify pharmacophore requirements.

- Control Experiments : Test for off-target effects (e.g., kinase inhibition panels) and validate selectivity via competitive binding assays.

- Meta-Analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA or machine learning clustering .

Advanced: What strategies enhance the benzoxazine core’s bioactivity through structural modification?

Methodological Answer:

- Ring Fusion : Synthesize fused heterocycles (e.g., triazolo-benzoxazines) via [3+2] cycloaddition reactions to improve binding affinity.

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at the 6-position to modulate electronic properties.

- Mannich Reactions : Functionalize the NH group with alkyl/aryl moieties to enhance solubility or target interactions.

- Prodrug Design : Mask polar groups (e.g., amino) with acetyl or tert-butoxycarbonyl (Boc) protectors to improve bioavailability .

Basic: How to ensure compound purity during synthesis?

Methodological Answer:

- In-Process Monitoring : Use TLC (silica plates, UV visualization) to track reaction progress.

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water gradient) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content.

- Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Advanced: How does X-ray crystallography elucidate structural and intermolecular interactions?

Methodological Answer:

- Crystal Growth : Use slow evaporation (e.g., methanol/dichloromethane) to obtain single crystals.

- Data Collection : Perform high-resolution synchrotron diffraction (λ = 0.7–1.0 Å) to resolve electron density maps.

- Hydrogen Bonding Analysis : Identify NH···O=C interactions stabilizing the crystal lattice.

- Packing Diagrams : Visualize π-π stacking between aromatic rings to explain solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.